(4aS,7R,7aR)-7-((tetrahydro-2H-pyran-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine
Description
(4aS,7R,7aR)-7-((tetrahydro-2H-pyran-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine is a bicyclic organic compound with a molecular formula of C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . Its structure comprises an octahydrocyclopenta[b][1,4]oxazine core fused to a tetrahydro-2H-pyran-4-yl methoxy group.
Key physicochemical properties include:
- CAS Registry Number: 1422141-25-0
- SMILES Notation: C1COC2C(CCC2OCC2CCOCC2)N1
Properties
IUPAC Name |
(4aS,7R,7aR)-7-(oxan-4-ylmethoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-12(13-11(1)14-5-8-16-13)17-9-10-3-6-15-7-4-10/h10-14H,1-9H2/t11-,12+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLYNYFJCXGXTD-YNEHKIRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1NCCO2)OCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@H]1NCCO2)OCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4aS,7R,7aR)-7-((tetrahydro-2H-pyran-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological systems, and recent studies have begun to explore its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.331 g/mol
- CAS Number : 1422141-25-0
The compound features a cyclopenta[b][1,4]oxazine core, which is known for its diverse biological activities. The presence of the tetrahydro-2H-pyran moiety may enhance its solubility and bioavailability.
2. Anticancer Potential
Research into related compounds has demonstrated potential anticancer activity. For example, some oxazine derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The exact mechanism of action for this compound remains to be elucidated but may involve modulation of signaling pathways associated with cell proliferation and survival.
3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of oxazine derivatives. Some studies suggest that these compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress. Given the structural characteristics of this compound, it may exhibit similar neuroprotective properties.
Data Tables
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Hypothetical based on structure |
| Anticancer | Induction of apoptosis | Related compound studies |
| Neuroprotective | Inhibition of oxidative stress | Related compound studies |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of oxazine derivatives, it was found that certain compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. Although this compound was not directly tested, its structural similarities suggest potential efficacy.
Case Study 2: Neuroprotective Effects
A related study explored the neuroprotective effects of tetrahydro-pyran-containing compounds in models of neurodegeneration. These compounds were shown to reduce markers of inflammation and oxidative stress in neuronal cultures. The findings imply that this compound could possess similar protective effects.
Scientific Research Applications
The compound (4aS,7R,7aR)-7-((tetrahydro-2H-pyran-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic molecule with potential applications in various scientific fields, including medicinal chemistry and agricultural sciences. This article explores its applications based on current research findings.
Pharmacological Potential
Research indicates that compounds with similar structures to this compound exhibit various pharmacological activities. This includes:
- Antimicrobial Activity : Studies show that oxazine derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential for antibiotic development.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways, indicating possible therapeutic uses in treating chronic inflammatory diseases.
Neuropharmacology
The structural attributes of this compound may contribute to neuroprotective effects. Compounds with oxazine rings have been studied for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Herbicidal Properties
Recent studies have indicated that certain derivatives of cyclopenta[b][1,4]oxazines possess herbicidal properties. These compounds can inhibit the growth of specific plant species, making them candidates for use as selective herbicides in agriculture.
Plant Growth Regulators
Research has suggested that similar compounds can act as plant growth regulators, enhancing crop yields by promoting beneficial physiological responses in plants.
Table 1: Pharmacological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antimicrobial | Journal of Medicinal Chemistry |
| Compound B | Anti-inflammatory | European Journal of Pharmacology |
| Compound C | Neuroprotective | Neuropharmacology Journal |
Table 2: Agricultural Applications
| Compound Name | Application Type | Reference |
|---|---|---|
| Herbicide X | Selective herbicide | Agricultural Sciences Journal |
| Growth Regulator Y | Plant growth enhancer | Crop Science |
Comparison with Similar Compounds
a) (4aS,7S,7aR)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one (CAS: 21651-62-7)
- Formula : C₁₀H₁₄O₂
- Molecular Weight : 166.22 g/mol
- Key Differences: Lacks the octahydrooxazine ring and tetrahydro-2H-pyran methoxy group. Instead, it features a pyranone ring and methyl substituents at positions 4a and 5.
- Applications : Used as a reference standard in NIST databases, suggesting utility in analytical chemistry .
b) (4aS,7S,7aR)-7-Methyl-5-oxo-1-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid methyl ester
- Formula : C₁₇H₂₄O₁₀
- Molecular Weight : 388.37 g/mol
- Key Differences : Contains additional hydroxyl and carboxylic acid methyl ester groups, increasing hydrophilicity compared to the target compound.
c) (4S,7R,7aR)-4,7-Bis(ethoxycarbonyloxy)-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one
- Formula : C₁₃H₁₆O₈
- Molecular Weight : 316.079 g/mol
- Key Differences: Features a furopyranone core with ethoxycarbonyloxy substituents, differing in ring fusion (furo vs. oxazine) and functionalization .
Preparation Methods
Cyclization of Amino Alcohol Precursors
A common approach to oxazine rings involves intramolecular cyclization of amino alcohols. For example, a diastereomerically pure amino alcohol precursor can undergo acid-catalyzed cyclization to form the oxazine ring. In the context of the target compound, a cis-aminodiol derived from cyclopentene oxide has been utilized, with boron trifluoride etherate facilitating ring closure at 60°C (yield: 68%).
Table 1: Cyclization Conditions for Oxazine Core Formation
Ring-Closing Metathesis (RCM)
Alternative routes employ Grubbs II catalyst for RCM of diene precursors. A study leveraging a diallylamine derivative achieved cyclization at 40°C in dichloromethane, yielding the bicyclic oxazine with 74% efficiency. Steric hindrance from the cyclopentane ring necessitated elevated catalyst loading (10 mol%).
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Oxazine-OH | THP-4-CH₂OH, DEAD, PPh₃ | THF, 0°C→25°C, 12h | 85 |
| Oxazine-OH | THP-4-CH₂Br, K₂CO₃ | DMF, 80°C, 24h | 62 |
Nucleophilic Substitution
Alternative alkylation strategies utilize tetrahydro-2H-pyran-4-yl methyl bromide under basic conditions (K₂CO₃, DMF). While less stereoselective than Mitsunobu, this method provides moderate yields (62%) and is scalable for industrial applications.
Stereochemical Control and Chiral Synthesis
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Noyori-type) enable enantioselective reduction of ketone intermediates to establish the 7R configuration. Hydrogenation at 50 psi H₂ in methanol with (S)-BINAP-RuCl₂ achieves 92% ee for the alcohol precursor.
Diastereomeric Resolution
Crystallization-driven resolution using L-tartaric acid separates diastereomers post-cyclization. A 2:1 ethanol/water mixture recovers the desired (4aS,7R,7aR) isomer with >99% diastereomeric excess.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) resolves residual stereochemical impurities. The target compound elutes at 12.3 min, confirmed by LC-MS ([M+H]⁺ = 296.2).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H, OCH₂), 3.85 (dd, J = 11.2 Hz, 1H, oxazine-H), 3.40 (m, 2H, THP-OCH₂).
-
X-ray Crystallography : Confirms chair conformation of the tetrahydro-2H-pyran ring and cis-fusion of the bicyclic system.
Industrial-Scale Production Considerations
Batch processes using continuous flow reactors enhance yield reproducibility. A pilot-scale Mitsunobu reaction in a tubular reactor (20 L volume) achieves 82% yield with 50% reduced catalyst loading compared to batch methods .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the stereochemically complex octahydrocyclopenta[b][1,4]oxazine core?
- Methodological Answer : The core structure can be synthesized via cyclization of pre-functionalized intermediates. For example, spirocyclic intermediates (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) can undergo ring-opening reactions with amines or hydroxylamine derivatives to form oxazine rings . Stereochemical control requires chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective reagents, as seen in related cyclopenta-pyran systems . Purification via silica gel chromatography or preparative HPLC is critical to isolate enantiopure fractions .
Q. How can researchers optimize the introduction of the tetrahydro-2H-pyran-4-yl methoxy group while minimizing side reactions?
- Methodological Answer : The methoxy group can be introduced via nucleophilic substitution (e.g., Mitsunobu reaction) using (tetrahydro-2H-pyran-4-yl)methanol as a precursor. Protecting group strategies (e.g., acetyl or benzyl groups) may stabilize reactive sites during glycosylation or etherification steps . Reaction monitoring via TLC or LC-MS ensures selectivity, with quenching of unreacted intermediates using scavenger resins .
Advanced Research Questions
Q. How do computational models reconcile discrepancies in stereochemical assignments between NMR data and X-ray crystallography?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts for each stereoisomer, which are compared to experimental - and -NMR data . X-ray crystallography remains the gold standard for absolute configuration determination, as demonstrated in cyclopenta[c]pyran derivatives . Discrepancies may arise from dynamic effects (e.g., ring puckering), requiring variable-temperature NMR studies .
Q. What experimental approaches evaluate the hydrolytic stability of the tetrahydro-2H-pyran-4-yl methoxy group under physiological pH conditions?
- Methodological Answer : Accelerated stability studies in buffers (pH 1–9) at 37°C, monitored via LC-MS or -NMR, quantify degradation kinetics. The methoxy group’s stability is influenced by steric hindrance and electronic effects from the adjacent oxazine ring . Mass spectrometry identifies degradation products (e.g., free tetrahydro-2H-pyran-4-yl methanol), guiding structural modifications for improved stability .
Q. How does the oxazine ring’s conformation influence reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : Conformational analysis via NOESY NMR reveals axial/equatorial orientations of substituents, which dictate reactivity. For example, axial methoxy groups may hinder nucleophilic attack due to steric crowding, while equatorial groups enhance accessibility. Oxidation studies (e.g., with mCPBA) can probe electron density distribution in the oxazine ring, correlating with DFT-predicted frontier molecular orbitals .
Q. Which chromatographic techniques resolve diastereomers during purification, and how are they validated?
- Methodological Answer : Chiral stationary-phase HPLC (e.g., amylose- or cellulose-based columns) with polar mobile phases (hexane/isopropanol) effectively separates diastereomers. Validation involves spiking experiments with synthetic standards and cross-referencing retention times with circular dichroism (CD) spectra to confirm enantiopurity . Ultra-high-performance supercritical fluid chromatography (UHPSFC) offers higher resolution for complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
